4-[6-Chloro-3-(4-isopropylanilino)imidazo[1,2-a]pyridin-2-yl]-2,6-dimethoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[6-Chloro-3-(4-isopropylanilino)imidazo[1,2-a]pyridin-2-yl]-2,6-dimethoxyphenol is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by its fused bicyclic structure, which includes an imidazo[1,2-a]pyridine core.
Vorbereitungsmethoden
The synthesis of 4-[6-Chloro-3-(4-isopropylanilino)imidazo[1,2-a]pyridin-2-yl]-2,6-dimethoxyphenol can be achieved through several synthetic routes. One common method involves the condensation of heterocyclic amines with active electrophiles in the presence of a base. For example, 2-aminopyridine can be reacted with N,N-dimethylformamide dimethyl acetate to produce an intermediate, which is then condensed with electrophiles such as ethyl bromoacetate or bromoacetonitrile . This two-step one-pot synthesis provides a convenient and efficient approach to obtaining the desired imidazo[1,2-a]pyridine derivatives.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yields and purity of the final product.
Analyse Chemischer Reaktionen
4-[6-Chloro-3-(4-isopropylanilino)imidazo[1,2-a]pyridin-2-yl]-2,6-dimethoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation or photocatalysis strategies.
Reduction: Reduction reactions can be performed using suitable reducing agents under controlled conditions.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has significant potential in various scientific research applications:
Medicinal Chemistry: Imidazo[1,2-a]pyridine derivatives are known for their wide range of pharmacological activities, including antiviral, antibacterial, and anticancer properties. The compound’s unique structure makes it a valuable scaffold for drug development.
Material Science: Due to its structural characteristics, the compound can be used in the development of advanced materials with specific properties.
Biological Research: The compound’s ability to interact with biological targets makes it useful in studying molecular mechanisms and pathways involved in various diseases.
Wirkmechanismus
The mechanism of action of 4-[6-Chloro-3-(4-isopropylanilino)imidazo[1,2-a]pyridin-2-yl]-2,6-dimethoxyphenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular processes. The exact pathways involved depend on the specific biological context and the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-[6-Chloro-3-(4-isopropylanilino)imidazo[1,2-a]pyridin-2-yl]-2,6-dimethoxyphenol include other imidazo[1,2-a]pyridine derivatives, such as:
Imidazo[1,2-a]pyridine: A core structure with various functional groups that exhibit different pharmacological activities.
Imidazo[1,2-b]pyridazine: Another fused bicyclic compound with similar applications in medicinal chemistry.
Eigenschaften
Molekularformel |
C24H24ClN3O3 |
---|---|
Molekulargewicht |
437.9 g/mol |
IUPAC-Name |
4-[6-chloro-3-(4-propan-2-ylanilino)imidazo[1,2-a]pyridin-2-yl]-2,6-dimethoxyphenol |
InChI |
InChI=1S/C24H24ClN3O3/c1-14(2)15-5-8-18(9-6-15)26-24-22(27-21-10-7-17(25)13-28(21)24)16-11-19(30-3)23(29)20(12-16)31-4/h5-14,26,29H,1-4H3 |
InChI-Schlüssel |
FYCJCBONGVLZSM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)NC2=C(N=C3N2C=C(C=C3)Cl)C4=CC(=C(C(=C4)OC)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.